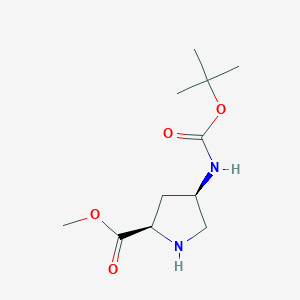

(2R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate

Description

(2R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a Boc-protected amino group at the 4-position and a methyl ester at the 2-position. Its stereochemistry (2R,4R) is critical for applications in asymmetric synthesis, peptide mimetics, and pharmaceutical intermediates. The Boc group enhances stability during synthetic steps, while the methyl ester facilitates solubility and reactivity in coupling reactions .

Properties

IUPAC Name |

methyl (2R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15)/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJVDTYOYUAFQA-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](NC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate (commonly referred to as Boc-pyrrolidine) is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Inhibitory Effects

Research indicates that Boc-pyrrolidine exhibits significant inhibitory effects on various biological targets. A study focusing on structure-guided design revealed that modifications to the pyrrolidine framework could enhance the potency and selectivity of inhibitors targeting specific proteins involved in cellular processes .

Antimicrobial Properties

Boc-pyrrolidine derivatives have been evaluated for their antimicrobial properties. For instance, a derivative demonstrated notable activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Case Studies

Several case studies have explored the biological implications of Boc-pyrrolidine. One such study investigated its role as an inhibitor of the Type III secretion system (T3SS) in pathogens, which is crucial for their virulence. The compound was shown to downregulate key virulence factors, indicating its potential as a therapeutic agent against bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of Boc-pyrrolidine is essential for optimizing its biological activity. Research has identified that variations in substituents on the pyrrolidine ring significantly influence its inhibitory potency. For example, modifications at the C-4 position were found to enhance binding affinity to target proteins .

Data Table: Biological Activities of Boc-Pyrrolidine Derivatives

| Compound Name | Activity Type | Target/Pathway | IC50 (µM) |

|---|---|---|---|

| (2R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate | Antimicrobial | Gram-positive bacteria | 15 |

| Derivative A | T3SS Inhibition | Pathogen virulence | 25 |

| Derivative B | Enzyme Inhibition | Specific protein kinase | 10 |

Comparison with Similar Compounds

Stereoisomeric Variants

Stereochemistry profoundly influences physicochemical and biological properties. Key stereoisomers include:

- Impact of Stereochemistry :

The (2S,4R) isomer is commercially prevalent due to its utility in peptide synthesis, whereas the (2R,4R) form is less common but valued for niche asymmetric reactions. The hydrochloride salt (2R,4S) demonstrates higher aqueous solubility, making it suitable for biological assays .

Ester Group Modifications

Substituting the methyl ester with bulkier groups alters steric hindrance and hydrolysis kinetics:

Substituent Variations

Modifications at the 4-position influence steric and electronic profiles:

- Functional Group Effects : The methoxymethyl group in TRC-B410983 reduces conformational flexibility, favoring helical peptide structures. Hydroxy and acetylated isoxazole groups introduce hydrogen-bonding sites for target engagement .

Q & A

Q. Q1. What are the common starting materials and synthetic routes for preparing (2R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate?

The synthesis typically begins with chiral pyrrolidine precursors like L-proline derivatives. Key steps include:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the amino functionality using tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) .

- Esterification : Methyl ester formation via reaction with methanol in the presence of catalytic acid (e.g., HCl) .

- Stereochemical Control : Asymmetric synthesis or resolution techniques to ensure the (2R,4R) configuration, often confirmed by chiral HPLC or X-ray crystallography .

Q. Q2. How is the stereochemistry of this compound validated experimentally?

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of the (2R,4R) configuration, as demonstrated for related Boc-protected pyrrolidine derivatives .

- NMR Spectroscopy : Coupling constants (e.g., J values for vicinal protons) and NOE correlations help infer spatial arrangements .

- Chiral Chromatography : Retention times compared to enantiomeric standards verify enantiopurity .

Intermediate and Reaction Optimization

Q. Q3. What strategies are used to prevent racemization during functional group modifications?

- Low-Temperature Conditions : Reactions involving acidic or basic media are performed at 0–5°C to minimize epimerization .

- Protecting Group Selection : The Boc group stabilizes the amino functionality against nucleophilic attack, reducing side reactions .

- Inert Atmosphere : Use of nitrogen/argon to avoid moisture and oxygen-induced degradation .

Q. Q4. How are conflicting NMR or crystallography data resolved for structural assignments?

- Cross-Validation : Compare NMR data (e.g., H, C, DEPT) with computational simulations (DFT) .

- Multi-Technique Analysis : Combine X-ray data with mass spectrometry (HRMS) and IR spectroscopy to resolve ambiguities .

Safety and Handling

Q. Q5. What are critical safety considerations for handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Applications

Q. Q6. How does the Boc group influence the compound’s reactivity in peptide coupling or organocatalysis?

Q. Q7. What methodological challenges arise in scaling up asymmetric synthesis of this compound?

- Catalyst Efficiency : Transitioning from chiral auxiliaries (e.g., Evans’ oxazolidinones) to heterogeneous catalysts for cost-effective scale-up .

- Purification : Chromatography becomes impractical; alternatives like crystallization or fractional distillation are optimized using Hansen solubility parameters .

Analytical and Contradiction Management

Q. Q8. How are discrepancies in reported melting points or spectral data addressed?

Q. Q9. What advanced techniques validate the compound’s stability under reaction conditions?

- In-situ FTIR : Monitors real-time degradation or intermediate formation during reflux .

- Accelerated Stability Studies : Expose the compound to stress conditions (heat, light) and analyze degradation products via LC-MS .

Methodological Innovations

Q. Q10. How are computational methods (e.g., DFT, MD simulations) applied to predict reactivity or conformational behavior?

- Transition State Modeling : DFT calculations predict activation energies for Boc deprotection or ester hydrolysis, guiding reaction optimization .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to rationalize chiral recognition in catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.